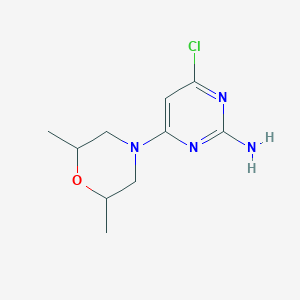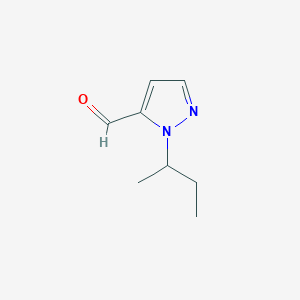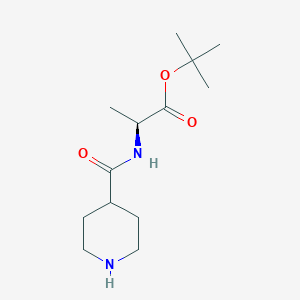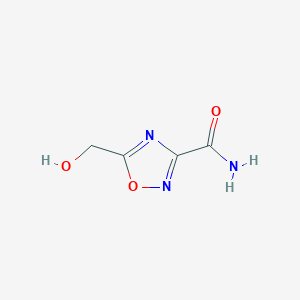
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one
Descripción general
Descripción
1-(1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-yl)imidazolidin-2-one (PMNIDI) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. PMNIDI is a nitrogen-containing compound that can be synthesized through a variety of methods, including the use of nitro-alkenes or nitro-alkyl halides as the starting materials. This compound has been studied for its potential use in medicinal chemistry, as a catalyst, and as an inhibitor in biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Potential
- Studies have shown that derivatives of imidazolidin-2-one, such as those synthesized from 1-phenyl-propan-1-one, exhibit significant antifungal activities, suggesting potential applications in combating fungal infections (Brahmayya et al., 2013).
- Additionally, some omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown notable anticonvulsant activities, which indicates their potential use in treating seizures (Aktürk et al., 2002).
Synthesis and Chemical Properties
- The compound's chemical derivatives have been utilized in various syntheses, such as the production of 5-aryl-4-methyl-3yl-(Imidazolidin-1yl methyl, 2-ylidene nitro imine) isoxazoles, highlighting its versatility in organic synthesis (Brahmayya et al., 2013).
- Reactions involving metallated 1-hydroxy-2,2,4,5,5-pentamethyl-3-imidazoline with electrophilic reagents have been studied, indicating the compound's potential in the development of new chemical entities (Reznikov et al., 1993).
Potential in Drug Discovery
- Research has also explored the synthesis of novel 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride derivatives, showcasing the compound’s relevance in the development of new drugs, particularly as selective antagonists for receptors like AMPA (Ohmori et al., 1994).
Application in Material Science
- The study of nitronyl nitroxide radicals, which include derivatives of imidazolidine, has provided insights into their crystal structures and magnetic properties, suggesting potential applications in material science, particularly in the field of magnetochemistry (Zakrassov et al., 2003).
Propiedades
IUPAC Name |
1-(1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10-12(19-7-6-18-15(19)21)8-11-13(14(10)20(22)23)17(4,5)9-16(11,2)3/h8H,6-7,9H2,1-5H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGOCBYSCCQVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)





